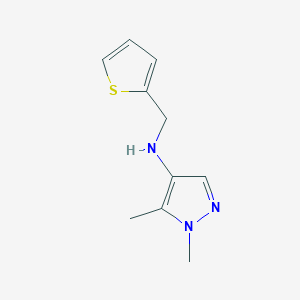![molecular formula C14H12N2O4 B11738185 N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine](/img/structure/B11738185.png)
N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine is an organic compound that features a nitrophenoxy group attached to a phenylethylidene moiety, with a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine typically involves the reaction of 2-nitrophenol with phenylethylidene hydroxylamine under specific conditions. One common method involves the use of polyphosphoric acid (PPA) and Lewis acids to facilitate the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides . This method results in the formation of the desired compound with good yields under milder conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones and oximes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrones and oximes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxylamine group can form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(2-Furanyl)ethyl)hydroxylamine
- N-(2-hydroxy-5-nitrophenyl)acetamide
- O-(phenylacetyl)-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hydroxylamine
Uniqueness
N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine is unique due to its specific combination of a nitrophenoxy group and a phenylethylidene moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N2O4/c17-15-12(11-6-2-1-3-7-11)10-20-14-9-5-4-8-13(14)16(18)19/h1-9,17H,10H2 |
Clave InChI |
MKIQSBCXQDUIIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)COC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11738107.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738112.png)
![dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B11738119.png)

![butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738129.png)
![{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738148.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738158.png)
![2-[(1-Ethyl-1H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B11738159.png)
![3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738163.png)
![1-(butan-2-yl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738168.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738181.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738186.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738189.png)
